N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methylindolinyl group, and a piperidinyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyaniline, the compound is reacted with oxalyl chloride to form the corresponding oxalamide.
Indolinyl Intermediate Synthesis: 1-methylindole is alkylated using an appropriate alkylating agent to introduce the piperidinyl ethyl group.
Coupling Reaction: The ethoxyphenyl oxalamide and the indolinyl intermediate are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide moiety to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound could be used in the study of drug-receptor interactions and the development of receptor agonists or antagonists.
Materials Science: Its unique structure might be exploited in the design of novel materials with specific electronic or photophysical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include:
Receptors: Binding to specific receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Pathways: Modulating signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Similar structure with a methoxy group instead of an ethoxy group.
N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)oxalamide: Similar structure with a morpholinyl group instead of a piperidinyl group.
Uniqueness
N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is unique due to the specific combination of its functional groups, which may confer distinct pharmacological or material properties compared to its analogs. This uniqueness can be crucial in developing specialized applications where slight structural differences significantly impact the compound’s behavior and efficacy.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-33-22-10-8-21(9-11-22)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)19-7-12-23-20(17-19)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHBXHNLISUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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